6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde
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Overview
Description
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde is an organic compound that features a pyridine ring substituted with a hydroxypyrrolidine group and an aldehyde group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde typically involves the reaction of pyridine-3-carbaldehyde with a hydroxypyrrolidine derivative. One common method is the nucleophilic addition of the hydroxypyrrolidine to the aldehyde group of pyridine-3-carbaldehyde under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of catalysts and specific reaction conditions to facilitate the formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The pyridine ring can undergo substitution reactions, where the hydroxypyrrolidine group can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include:
- Carboxylic acids from oxidation.
- Alcohols from reduction.
- Substituted pyridine derivatives from substitution reactions .
Scientific Research Applications
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the development of biologically active compounds.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxypyrrolidine group can form hydrogen bonds with biological molecules, influencing their activity. The aldehyde group can undergo reactions that modify the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-3-carbaldehyde
- 6-(Pyrrolidin-1-yl)pyridine-3-carbaldehyde
- 6-(3-Hydroxypyrrolidin-1-yl)pyridine-3-carbonitrile
Uniqueness
6-(3-Hydroxypyrrolidin-1-YL)pyridine-3-carbaldehyde is unique due to the presence of both the hydroxypyrrolidine and aldehyde groups, which confer distinct chemical reactivity and potential biological activity compared to similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
6-(3-hydroxypyrrolidin-1-yl)pyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c13-7-8-1-2-10(11-5-8)12-4-3-9(14)6-12/h1-2,5,7,9,14H,3-4,6H2 |
InChI Key |
HVDSZNOLDCEAKQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC1O)C2=NC=C(C=C2)C=O |
Origin of Product |
United States |
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